molecular formula C6H4ClNO5S B11957937 3-Chloro-4-nitrobenzenesulfonic acid CAS No. 26377-50-4

3-Chloro-4-nitrobenzenesulfonic acid

Cat. No.: B11957937
CAS No.: 26377-50-4
M. Wt: 237.62 g/mol
InChI Key: CITWEOYYERBMKY-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrobenzenesulfonic Acid (CAS 26377-50-4) is a valuable chemical intermediate in professional research and development. Its molecular structure, featuring a sulfonic acid group, a reactive chlorine atom, and an electron-withdrawing nitro group, makes it a versatile building block for complex organic synthesis . The sulfonic acid group confers improved water solubility, which is advantageous for conducting reactions in aqueous systems . The chlorine atom on the benzene ring is activated for nucleophilic aromatic substitution, allowing researchers to replace it with various nucleophiles such as amines, alcohols, or thiol groups . This reactivity enables the creation of a diverse range of derivatives and is crucial for fine-tuning the properties of target molecules, a key step in the development of specialty chemicals . This compound serves as a fundamental raw material and intermediate in the synthesis of dyes . Furthermore, its adaptable structure makes it a useful starting point in pharmaceutical intermediate production for constructing complex molecular frameworks found in Active Pharmaceutical Ingredients (APIs) . Researchers leverage this compound to synthesize derivatives for screening various biological activities . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

26377-50-4

Molecular Formula

C6H4ClNO5S

Molecular Weight

237.62 g/mol

IUPAC Name

3-chloro-4-nitrobenzenesulfonic acid

InChI

InChI=1S/C6H4ClNO5S/c7-5-3-4(14(11,12)13)1-2-6(5)8(9)10/h1-3H,(H,11,12,13)

InChI Key

CITWEOYYERBMKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Sulfonation of 3-Chloronitrobenzene

The direct sulfonation of 3-chloronitrobenzene represents a streamlined approach to introducing the sulfonic acid group. This method leverages the electron-withdrawing effects of the nitro and chloro groups to direct sulfonation to the para position relative to the nitro group.

Reaction Conditions:

  • Reagents: 3-Chloronitrobenzene, oleum (20% SO3), sulfuric acid (98%)

  • Temperature: 40–60°C

  • Time: 4–6 hours

The reaction proceeds via electrophilic aromatic substitution, where oleum acts as both a sulfonating agent and a dehydrating medium. The sulfonic acid group preferentially occupies the position meta to the nitro group and para to the chlorine, yielding the target compound. Post-reaction workup involves dilution with ice water, neutralization with sodium bicarbonate, and crystallization to isolate the product. Industrial implementations report yields of 70–85%, with purity exceeding 95% after recrystallization.

Challenges and Optimizations:

  • Byproduct Formation: Competing sulfonation at the ortho position relative to chlorine may occur, requiring careful temperature modulation.

  • Acid Waste Management: Neutralization of excess sulfuric acid generates significant sulfate waste, necessitating efficient recycling protocols.

Nitration of 3-Chlorobenzenesulfonic Acid

Nitration of pre-sulfonated intermediates offers a stepwise route to 3-chloro-4-nitrobenzenesulfonic acid. This method prioritizes the introduction of the sulfonic acid group before nitration, capitalizing on the meta-directing nature of the sulfonic acid group.

Reaction Conditions:

  • Reagents: 3-Chlorobenzenesulfonic acid, nitric acid (67%), sulfuric acid (98%)

  • Temperature: 20–40°C (gradual heating)

  • Molar Ratio: 1:1.2 (sulfonic acid:nitric acid)

The nitration mixture is maintained at 40°C for 30 minutes to ensure complete conversion. The nitro group occupies the position para to the chlorine atom, guided by the sulfonic acid’s meta-directing influence. Yields of 80–90% are achievable, with residual impurities (e.g., dinitro byproducts) removed via aqueous extraction.

Comparative Analysis:

ParameterDirect SulfonationNitration of Sulfonic Acid
Yield70–85%80–90%
Purity Post-Workup>95%>98%
Byproduct FormationModerateLow
Industrial ScalabilityHighModerate

Industrial-Scale Production Techniques

Chlorsulfonation of Nitrobenzene Derivatives

Adapted from patented methodologies, the chlorsulfonation of nitrobenzene precursors provides a high-yield pathway to sulfonyl chloride intermediates, which are subsequently hydrolyzed to sulfonic acids.

Key Steps:

  • Chlorsulfonation:

    • Reagents: 3-Chloronitrobenzene, chlorsulfonic acid (4–5 mol equivalents)

    • Temperature: 100–130°C (gradient heating over 3 hours)

    • Output: 3-Chloro-4-nitrobenzenesulfonyl chloride (yield: 90–95%)

  • Hydrolysis:

    • Conditions: Slurry of crushed ice/water, neutralization with NaHCO3

    • Reaction: RSO2Cl+H2ORSO3H+HCl\text{RSO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{HCl}

This two-step process minimizes byproduct formation and is favored in dyestuff manufacturing due to its scalability.

Catalytic Nitration in Continuous Flow Reactors

Emerging techniques employ continuous flow systems to enhance reaction control and safety. A 2024 study demonstrated:

  • Catalyst: Zeolite-supported HNO3

  • Residence Time: 2 minutes

  • Conversion: 99% at 50°C

This method reduces thermal degradation risks and improves reproducibility, though capital costs remain a barrier to widespread adoption.

Mechanistic Insights and Functional Group Interactions

Directing Effects in Electrophilic Substitution

The interplay between substituents dictates regioselectivity:

  • Nitro Group (-NO2): Strong meta-director, deactivating the ring.

  • Chlorine (-Cl): Ortho/para-director, weakly deactivating.

  • Sulfonic Acid (-SO3H): Meta-director, strongly deactivating.

In 3-chloronitrobenzene, sulfonation occurs para to the nitro group (position 4) due to its dominant electronic influence. Subsequent hydrolysis retains the sulfonic acid moiety in this position.

Solvent and Acid Strength Optimization

  • Oleum Concentration: 20% SO3 maximizes sulfonation efficiency without promoting sulfone byproducts.

  • Nitrating Mixtures: H2SO4/HNO3 ratios of 3:1 suppress diazotization side reactions.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

  • Column: Newcrom R1 (C18 derivatized)

  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% H3PO4

  • Detection: UV at 254 nm

This method resolves 3-chloro-4-nitrobenzenesulfonic acid from common impurities (e.g., 3-chloro-5-nitro isomer) with a retention time of 6.2 minutes.

Spectroscopic Characterization

  • IR (KBr): ν(S=O)\nu(\text{S=O}) 1180 cm⁻¹, ν(NO2)\nu(\text{NO}_2) 1520 cm⁻¹

  • 1^1H NMR (D2O): δ 8.21 (d, 1H, H2), δ 7.89 (dd, 1H, H5), δ 7.63 (d, 1H, H6)

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonyl chlorides or other derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Reagents like sulfuryl chloride or thionyl chloride.

Major Products:

    Substitution: Products like 3-amino-4-nitrobenzenesulfonic acid.

    Reduction: Products like 3-chloro-4-aminobenzenesulfonic acid.

    Oxidation: Products like 3-chloro-4-nitrobenzenesulfonyl chloride.

Scientific Research Applications

3-Chloro-4-nitrobenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitrobenzenesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments. These properties make it useful in modifying proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

4-Chloro-3-nitrobenzenesulfonic Acid
  • CAS : 96-73-1 | EC : 202-528-9
  • Molecular Formula: C₆H₄ClNO₅S (identical to the target compound)
  • Key Difference : The nitro and chloro groups are swapped (nitro at 3-position, chloro at 4-position).
  • Applications : A critical intermediate in dyestuff manufacturing, including derivatives like Acid Blue 213 and Acid Yellow 38 .
2-Chloro-5-nitrobenzenesulfonic Acid Sodium Salt
  • CAS : 946-30-5
  • Molecular Formula : C₆H₃ClNNaO₅S
  • Key Difference : Chloro at 2-position, nitro at 5-position; sodium salt form enhances solubility.
  • Applications : Used in specialty chemical synthesis .

Derivatives with Additional Functional Groups

3-Chloro-4-methyl-5-nitrobenzenesulfonic Acid
  • CAS : 68189-28-6
  • Molecular Formula: C₇H₆ClNO₅S
  • Key Difference : Methyl group at the 4-position introduces steric and electronic effects.
  • Molecular Weight : 251.64 g/mol .
  • Applications : Likely used in niche organic syntheses due to increased lipophilicity.
4-Chloro-3-nitro-5-sulfamoylbenzoic Acid
  • CAS : 372-31-6
  • Molecular Formula : C₇H₅ClN₂O₆S
  • Key Difference : Sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups replace the sulfonic acid.
  • Applications: Potential precursor in pharmaceutical synthesis (e.g., diuretics) .

Amino-Substituted Analogues

4-Chloro-3-aminobenzenesulfonic Acid
  • CAS : 98-36-2
  • Molecular Formula: C₆H₆ClNO₃S
  • Key Difference: Amino (-NH₂) replaces the nitro group.
  • Properties : Water-soluble off-white powder .
  • Applications : Intermediate for Acid Yellow 159 and Reactive Blue 216 .

Methyl-Substituted Analogues

4-Methyl-3-nitrobenzenesulfonic Acid
  • CAS : 97-06-3
  • Molecular Formula: C₇H₇NO₅S
  • Key Difference : Methyl replaces chlorine, altering electronic properties.
  • Applications : Used in pesticide and dye manufacturing .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Chloro-4-nitrobenzenesulfonic acid 26377-50-4 C₆H₄ClNO₅S 237.62 Cl (3), NO₂ (4), SO₃H (1) Dye/pharma intermediates
4-Chloro-3-nitrobenzenesulfonic acid 96-73-1 C₆H₄ClNO₅S 237.62 Cl (4), NO₂ (3), SO₃H (1) Dyestuff synthesis
3-Chloro-4-methyl-5-nitrobenzenesulfonic acid 68189-28-6 C₇H₆ClNO₅S 251.64 Cl (3), CH₃ (4), NO₂ (5), SO₃H (1) Organic synthesis
4-Methyl-3-nitrobenzenesulfonic acid 97-06-3 C₇H₇NO₅S 217.20 CH₃ (4), NO₂ (3), SO₃H (1) Pesticide/dye production
4-Chloro-3-aminobenzenesulfonic acid 98-36-2 C₆H₆ClNO₃S 207.63 Cl (4), NH₂ (3), SO₃H (1) Reactive dye intermediates

Key Findings and Implications

Substituent Position : The positions of nitro and chloro groups significantly influence reactivity. For example, 3-Chloro-4-nitrobenzenesulfonic acid’s electronic configuration favors electrophilic substitutions at the 5- or 6-positions, whereas 4-Chloro-3-nitrobenzenesulfonic acid directs reactions differently .

Functional Group Effects: Methyl groups enhance lipophilicity, affecting solubility and interaction with hydrophobic matrices . Amino groups enable coupling reactions for azo dye synthesis .

Analytical Challenges : HPLC methods optimized for 3-Chloro-4-nitrobenzenesulfonic acid (e.g., mobile phase composition) may require adjustments for analogues due to polarity differences .

Industrial Relevance : Sodium or potassium salts (e.g., CAS 946-30-5) are preferred in aqueous-phase reactions due to improved solubility .

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